molecular formula C21H46N2S2 B8355740 Diamyl ammonium diamyl dithiocarbamate CAS No. 71902-20-0

Diamyl ammonium diamyl dithiocarbamate

Cat. No. B8355740
M. Wt: 390.7 g/mol
InChI Key: UUCRJFKIBDDFJW-UHFFFAOYSA-N
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Patent
US07772170B2

Procedure details

Diamyl amine (75.13 grams, 0.478 moles) was charged into a 3-neck, round-bottom flask fitted with agitator, condenser, and thermometer. The reactor was placed in cold-water bath, and the CS2 (46.30 grams, 0.608 moles) was added drop-wise through addition funnel while maintaining the reaction temperature under 40° C. The reaction was then placed aspirator vacuum to remove excess CS2.
Quantity
75.13 g
Type
reactant
Reaction Step One
Name
Quantity
46.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:2][CH2:3][CH2:4][CH3:5].[C:12](=[S:14])=[S:13]>>[CH2:7]([N:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[C:12](=[S:13])[S-:14])[CH2:8][CH2:9][CH2:10][CH3:11].[CH2:7]([NH2+:6][CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[CH2:8][CH2:9][CH2:10][CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
75.13 g
Type
reactant
Smiles
C(CCCC)NCCCCC
Step Two
Name
Quantity
46.3 g
Type
reactant
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with agitator, condenser
ADDITION
Type
ADDITION
Details
through addition funnel
CUSTOM
Type
CUSTOM
Details
to remove excess CS2

Outcomes

Product
Name
Type
Smiles
C(CCCC)N(C([S-])=S)CCCCC.C(CCCC)[NH2+]CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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